molecular formula C18H21ClN4O B244395 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

Número de catálogo B244395
Peso molecular: 344.8 g/mol
Clave InChI: WAPJGIIXPDNIQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor found on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation and differentiation. CEP-701 has been extensively studied for its potential in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

Mecanismo De Acción

CEP-701 inhibits FLT3 activity by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This results in decreased cell proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have significant anti-tumor activity in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. It has also been shown to have minimal toxicity in non-tumor cells, making it a promising candidate for clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-701 has been extensively studied in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and has shown significant anti-tumor activity. However, its efficacy in clinical trials has been limited by the development of resistance and the presence of off-target effects. Further studies are needed to optimize dosing and combination therapies to overcome these limitations.

Direcciones Futuras

1. Combination therapy with other inhibitors of FLT3 signaling pathways to overcome resistance.
2. Development of more potent and selective FLT3 inhibitors.
3. Identification of biomarkers to predict response to CEP-701 and other FLT3 inhibitors.
4. Evaluation of CEP-701 in combination with immunotherapies for the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide.

Métodos De Síntesis

CEP-701 is synthesized through a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with 4-ethylpiperazine. The resulting intermediate is then reacted with 3-chloroaniline to form the final product, CEP-701.

Aplicaciones Científicas De Investigación

CEP-701 has been extensively studied for its potential in the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and other hematological malignancies. FLT3 mutations are found in approximately 30% of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide patients and are associated with poor prognosis. CEP-701 has been shown to inhibit FLT3 activity in vitro and in vivo, leading to decreased proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.

Propiedades

Fórmula molecular

C18H21ClN4O

Peso molecular

344.8 g/mol

Nombre IUPAC

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H21ClN4O/c1-2-22-9-11-23(12-10-22)17-15(19)6-3-7-16(17)21-18(24)14-5-4-8-20-13-14/h3-8,13H,2,9-12H2,1H3,(H,21,24)

Clave InChI

WAPJGIIXPDNIQG-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

SMILES canónico

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.